

The Cardiovascular Consequences of Selective Y1 Receptor Activation: A Technical Guide

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Compound of Interest

Compound Name: (Leu31,pro34)-neuropeptide Y
(porcine)

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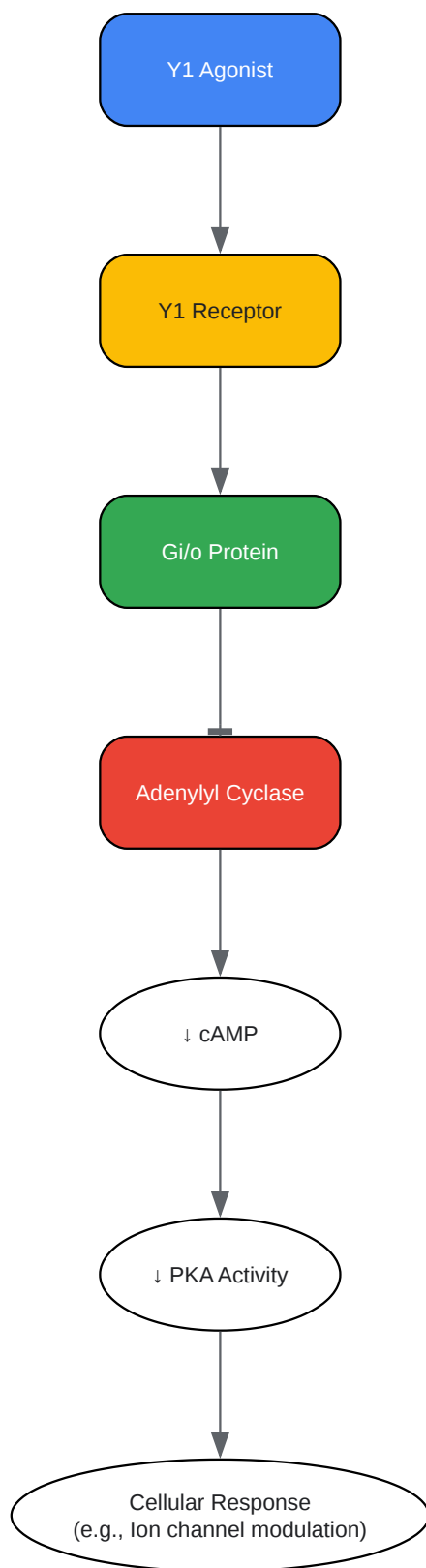
Neuropeptide Y (NPY), a highly conserved 36-amino acid peptide, is a significant cotransmitter with norepinephrine in the sympathetic nervous system. Its diverse physiological roles are mediated through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key player in cardiovascular regulation. Activation of the Y1 receptor has been shown to elicit potent vasoconstriction, influence blood pressure, and contribute to vascular remodeling.[1][2][3] This technical guide provides an in-depth overview of the cardiovascular effects of selective Y1 receptor activation, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Core Signaling Pathways of the Y1 Receptor

The Y1 receptor is primarily coupled to Gi/o and Gq proteins.[2][3] Upon activation by NPY or a selective Y1 agonist, these signaling cascades are initiated, leading to a variety of cellular responses in the cardiovascular system.

Gi/o-Mediated Pathway

Activation of the Gi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can influence the activity of protein kinase A (PKA) and subsequently modulate the function of various ion channels and other downstream targets.

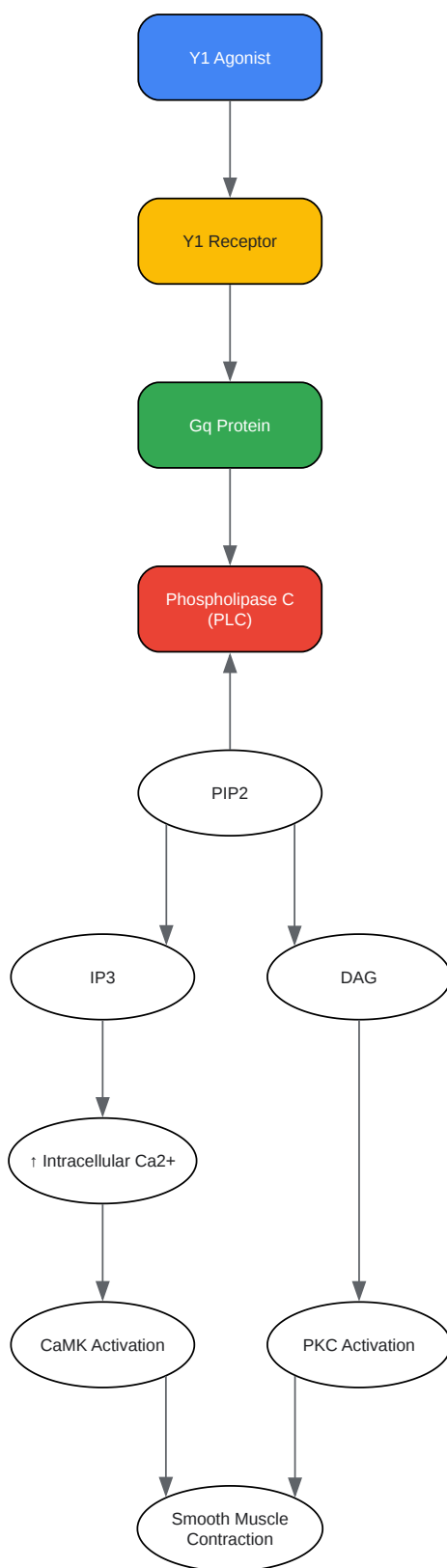


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Gi/o-Mediated Signaling Pathway of the Y1 Receptor.

Gq-Mediated Pathway

The Y1 receptor can also couple to Gq proteins, activating phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The elevated intracellular Ca^{2+} can then activate Ca^{2+} /calmodulin-dependent kinases (CaMK).[2]



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Gq-Mediated Signaling Pathway of the Y1 Receptor.

Quantitative Effects of Y1 Receptor Modulation on Cardiovascular Parameters

The following tables summarize quantitative data from various studies investigating the effects of selective Y1 receptor agonists and antagonists on key cardiovascular parameters.

Table 1: Effects of Selective Y1 Receptor Antagonists on Basal Cardiovascular Parameters

Compound	Species/Model	Dose	Parameter	Change	Reference
BIBP 3226	Conscious Spontaneously Hypertensive Rats (SHR)	0.125-1 mg/kg i.v.	Basal Blood Pressure	No significant change	[4]
BIBP 3226	Conscious Spontaneously Hypertensive Rats (SHR)	6 mg/kg/h for 1.5 hours	Resting Mean Blood Pressure & Heart Rate	No statistically significant difference	[5]
BIBP 3226	Male Sprague-Dawley Rats (in vivo)	100 µg/kg (hindlimb infusion)	Hindlimb Vascular Conductance	Increased by $1.5 \pm 0.5 \mu\text{l} \cdot \text{min}^{-1} \cdot \text{mm Hg}^{-1}$	[6][7]
BRC 672	Anesthetized Rats	6.7 µmol/kg	Resting Arterial Blood Pressure	Decreased from $136 \pm 4 \text{ mmHg}$ to $122 \pm 3 \text{ mmHg}$	[8]
AR-H040922	Male Patients with Angina Pectoris	13.3 µg/kg/min (infusion)	Systolic Blood Pressure (during exercise)	Attenuated by 6-11 mmHg	[9]

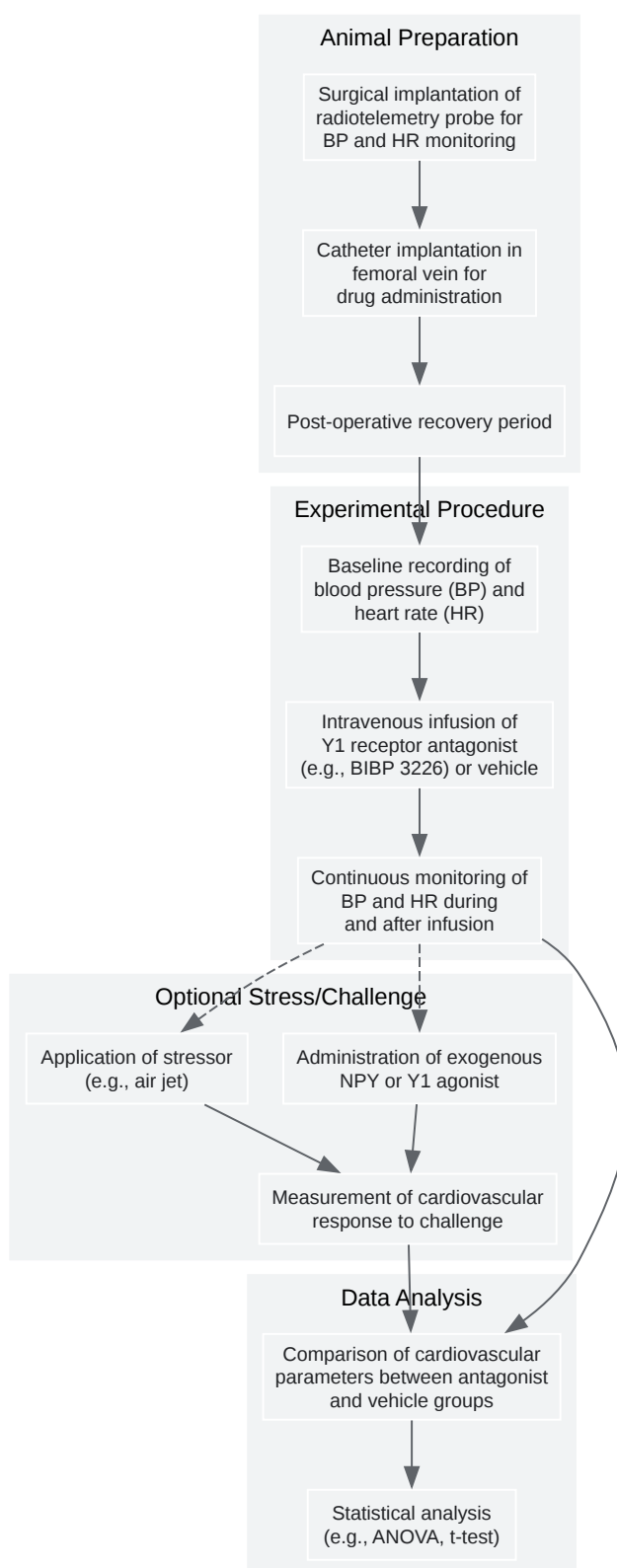
Table 2: Effects of Selective Y1 Receptor Agonists on Cardiovascular Parameters

Compound	Species/Model	Dose	Parameter	Effect	Reference
[Leu31, Pro34]NPY	Ganglion-blocked Rabbits	1-8 µg/kg i.v.	Mean Arterial Pressure	Dose-dependent increase	[10]
[Leu31, Pro34]NPY	Isolated Rat Mesenteric Arteries	Not specified	Contractile Response	Similar to NPY	
NPY	Anesthetized Guinea Pig	ED50: 0.9 ± 0.13 nmol/kg	Blood Pressure	Increase	[11]
NPY	Anesthetized Rat	ED50: 0.8 ± 0.39 nmol/kg	Blood Pressure	Increase	[11]
NPY	Anesthetized Rabbit	ED50: 0.6 ± 0.09 nmol/kg	Blood Pressure	Increase	[11]

Detailed Experimental Protocols

In Vivo Assessment of Y1 Receptor Antagonism in Conscious Rats

This protocol outlines a typical experiment to evaluate the effect of a selective Y1 receptor antagonist on cardiovascular parameters in conscious, freely moving rats, often using spontaneously hypertensive rats (SHR) as a model for hypertension.

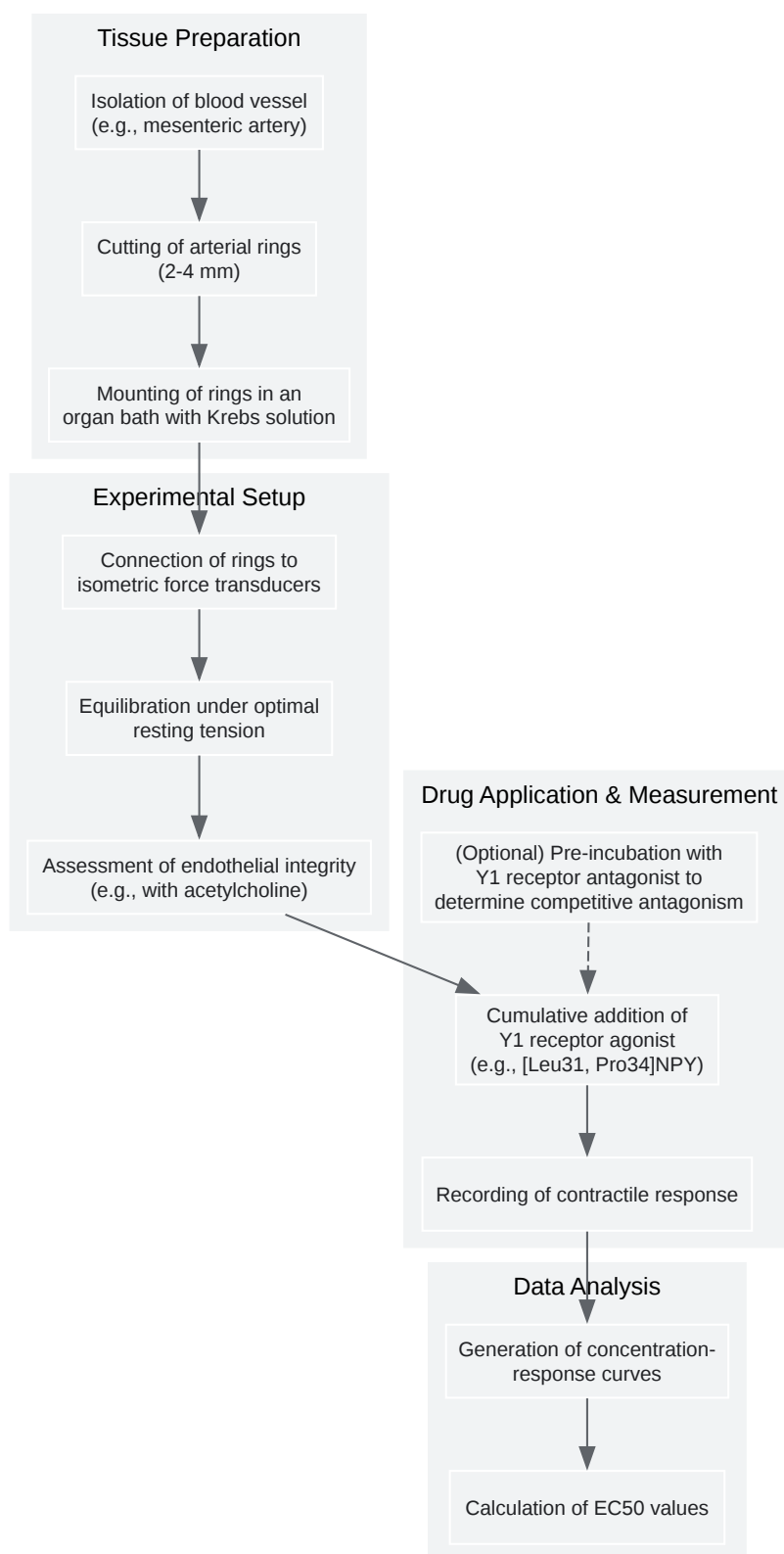


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Workflow for in vivo assessment of Y1 receptor antagonists.

In Vitro Assessment of Vascular Reactivity

This protocol describes a common in vitro method to study the direct effects of Y1 receptor activation on vascular smooth muscle contraction using isolated arterial rings.



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Workflow for in vitro assessment of vascular reactivity.

Concluding Remarks

The selective activation of the Y1 receptor exerts significant effects on the cardiovascular system, primarily through vasoconstriction and blood pressure elevation. The development of selective Y1 receptor antagonists has been crucial in elucidating these roles and continues to be an area of interest for therapeutic intervention in cardiovascular diseases such as hypertension.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the NPY-Y1 receptor system.

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